molecular formula C11H8F3N3O B11859199 2-(Trifluoromethyl)quinoline-4-carbohydrazide CAS No. 1185292-58-3

2-(Trifluoromethyl)quinoline-4-carbohydrazide

Cat. No.: B11859199
CAS No.: 1185292-58-3
M. Wt: 255.20 g/mol
InChI Key: NXIBPYSMTAAEDI-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinoline-4-carbohydrazide is an organic compound with the chemical formula C11H8F3N3O. It is known for its unique structural features, including a trifluoromethyl group attached to a quinoline ring, which imparts distinct chemical properties. This compound is typically found as a colorless crystalline or white crystalline powder and is used primarily as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)quinoline-4-carbohydrazide generally involves the reaction of 3,4-difluorobenzoylhydrazine with 2,3,5-trifluoromethylquinoline in a suitable solvent. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product. The specific experimental steps and conditions may vary depending on the laboratory or industrial setup .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, hydrazides, and substituted quinolines, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-(Trifluoromethyl)quinoline-4-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)quinoline-4-carboxylic acid
  • 4-Quinolinecarboxylic acid, 2-(trifluoromethyl)-, hydrazide
  • 2-(Trifluoromethyl)-4-quinolinecarbohydrazide

Uniqueness

2-(Trifluoromethyl)quinoline-4-carbohydrazide is unique due to its specific structural features, including the trifluoromethyl group and the carbohydrazide moiety. These features impart distinct chemical properties, such as increased stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Properties

CAS No.

1185292-58-3

Molecular Formula

C11H8F3N3O

Molecular Weight

255.20 g/mol

IUPAC Name

2-(trifluoromethyl)quinoline-4-carbohydrazide

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)9-5-7(10(18)17-15)6-3-1-2-4-8(6)16-9/h1-5H,15H2,(H,17,18)

InChI Key

NXIBPYSMTAAEDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C(=O)NN

Origin of Product

United States

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